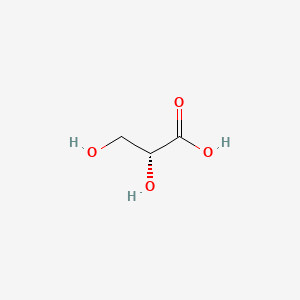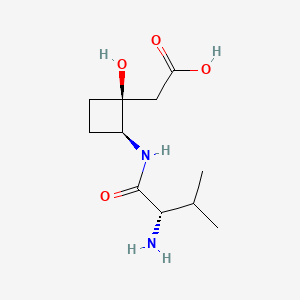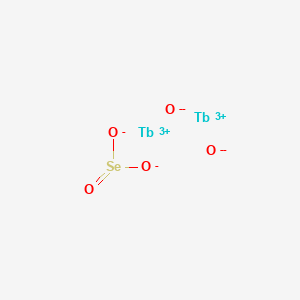
(2R)-2,3-二羟基丙酸
描述
(2R)-2,3-Dihydroxypropanoic acid is a chiral molecule with significance in organic synthesis and potential applications in polymer and materials science. Its enantioselective synthesis and characterization form a substantial interest within the chemical research community.
Synthesis Analysis
The enantioselective synthesis of derivatives closely related to (2R)-2,3-Dihydroxypropanoic acid has been explored through methods like Sharpless asymmetric dihydroxylation, indicating a broader utility for the synthesis of enantiomerically enriched compounds (Alonso, Santacana, Rafecas, & Riera, 2005). Another method involves the stereoselective synthesis of analogs via reactions that highlight the importance of controlling stereochemistry in synthesizing chiral molecules (Sung’hwa, Strik, Regeling, Zwanenburg, & Chittenden, 2006).
Molecular Structure Analysis
The molecular structure of (2R)-2,3-Dihydroxypropanoic acid and its derivatives is characterized by specific stereochemistry at the 2R position, which is crucial for its biological and chemical properties. Studies involving the crystal structure of related compounds provide insight into the intermolecular interactions and hydrogen bonding patterns that may influence the reactivity and properties of (2R)-2,3-Dihydroxypropanoic acid (Jovita, Sathya, Usha, Vasanthi, & Ramanand, 2014).
Chemical Reactions and Properties
Chemical reactions involving (2R)-2,3-Dihydroxypropanoic acid or its analogs are influenced by its chiral nature, impacting its reactivity in stereoselective syntheses. For example, the preparation and reaction of its derivatives have been used to study the stereochemical outcomes of organic reactions (Goli, Cheesman, Hassan, Lodaya, & Slama, 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of (2R)-2,3-Dihydroxypropanoic acid and its related compounds are critical for their application in synthesis and material science. The crystal packing and hydrogen bond interactions, for instance, play a significant role in determining these physical properties (Soleimannejad, Aghabozorg, Najafi, Nasibipour, & Attar Gharamaleki, 2009).
Chemical Properties Analysis
The chemical properties of (2R)-2,3-Dihydroxypropanoic acid, such as its acidity, reactivity with various reagents, and participation in chemical reactions, are influenced by its molecular structure and stereochemistry. Studies on the reactivity of similar compounds provide insights into how these properties can be harnessed for synthetic applications (Prabakaran & Muthu, 2012).
科学研究应用
对映选择性合成
(2R)-2,3-二羟基丙酸在各种化合物的对映选择性合成中被使用。例如,它已被用于从对映富集的乙酸乙酯3-环己基-2,3-二羟基丙酸乙酯开始,可规模化地、对映选择性地合成(2R,3R)-N-Boc-2-氨基-3-环己基-3-羟基丙酸 (Alonso et al., 2005)。
光谱表征
这种化合物也是光谱表征研究的对象。一个显著的例子是在受限水环境中使用傅立叶变换中红外光谱(FTIR)和核磁共振光谱(NMR)研究丙酮酸水合成其双醇2,2-二羟基丙酸的情况 (Maron et al., 2011)。
工业生产
(2R)-2,3-二羟基丙酸在工业生产中具有重要意义。它是丙烯酸及其衍生物生产中的前体。其聚合形式用于生物塑料生产。代谢工程和合成生物学的进展导致了更高效的生物生产方法 (Jers et al., 2019)。
晶体结构分析
已经分析了2-氨基-4-甲基吡啶-1-ium (2R,3R)-3-羧基-2,3-二羟基丙酸单水合物的晶体结构,为该化合物的分子排列和键合提供了见解 (Jovita et al., 2014)。
兼容性溶质的合成
它已被用于合成兼容性溶质,如(2R)-2-O-α-D-甘露聚糖-(12)-α-D-葡萄糖基-2,3-二羟基丙酸的钾盐,这是一种罕见的天然兼容性溶质 (Lourenço & Ventura, 2011)。
生态可持续过程
(2R)-2,3-二羟基丙酸参与生态可持续过程,特别是作为有机合成或高性能聚合物的潜在构建块。通过催化化学方法生产它是研究的课题 (Pina et al., 2011)。
属性
IUPAC Name |
(2R)-2,3-dihydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPOMFGQQGHHO-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016563 | |
| Record name | (R)-Glyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2R)-2,3-Dihydroxypropanoic acid | |
CAS RN |
6000-40-4, 473-81-4 | |
| Record name | D-Glyceric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceric acid, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Glyceric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D9ZZX4MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyceric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)
![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)


![N',N'-dimethyl-N-(1,3,7-trimethylpyrazolo[3,4-b]quinolin-4-yl)propane-1,3-diamine](/img/structure/B1210713.png)